molecular formula C9H7F3N2O2 B14112651 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14112651
M. Wt: 232.16 g/mol
InChI Key: DDWUNUPFUUJKEA-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The process can be summarized as follows:

    Starting Materials: 3-(trifluoromethyl)aniline and glyoxylic acid oxime.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The reactants are mixed and heated to promote the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide: Known for its stability and biological activity.

    2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)ethanamide: Similar structure but with an ethanamide group.

    2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)propanamide: Similar structure but with a propanamide group.

Uniqueness

This compound is unique due to its specific combination of the trifluoromethyl group and the oxime group, which confer enhanced stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)

InChI Key

DDWUNUPFUUJKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F

Origin of Product

United States

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